2-fluoro-N-{3-[(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amino]-3-oxopropyl}benzamide
Overview
Description
The compound “2-fluoro-N-{3-[(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amino]-3-oxopropyl}benzamide” is a type of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole . Imidazole ring plays a key role in the structure and functions of certain important substances .
Synthesis Analysis
The synthesis of such compounds involves various methods. One of the main methods for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . A base-controlled divergent cyclization between 2-mercaptobenzimidazoles and β-CF3-1,3-enynes providing either trifluoromethylated or fluorinated benzo[4,5]imidazo[2,1-b][1,3]thiadiazoles has been developed .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the imidazole ring and the thiadiazole ring are key features of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can be influenced by various factors. For instance, the reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Scientific Research Applications
Fluoro-substituted Imidazole Derivatives in Scientific Research
Fluoro-substituted imidazole derivatives, such as those involving the synthesis and characterization of fluorinated imidazo[1,2-a]pyridines and benzimidazo[1,2-a]pyrimidines, have been synthesized for various scientific applications including biological evaluations. These compounds are prepared through chemical reactions that allow for the incorporation of fluorine atoms into the molecular structure, potentially altering the compound's physical, chemical, and biological properties. For instance, the efficient synthesis and preliminary biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines showcase the interest in exploring the effects of fluorination on the biological activity of these compounds (Jismy et al., 2019).
Potential Applications in Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of synthesized fluorinated compounds. For example, the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds has been investigated, revealing that some compounds exhibit promising antimicrobial properties (Sathe et al., 2011). Additionally, novel amidino substituted benzimidazole and benzothiazole benzo[b]thieno-2-carboxamides have been reported to exert strong antiproliferative and DNA binding properties, suggesting their potential as anticancer agents (Cindrić et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[3-(1-imidazo[2,1-b][1,3]thiazol-6-ylethylamino)-3-oxopropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-11(14-10-22-8-9-25-17(22)21-14)20-15(23)6-7-19-16(24)12-4-2-3-5-13(12)18/h2-5,8-11H,6-7H2,1H3,(H,19,24)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYIYYWTIRMFMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CSC2=N1)NC(=O)CCNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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